

# physical and chemical properties of 3,4-Dichlorobenzenesulfonyl chloride

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## Compound of Interest

Compound Name: 3,4-Dichlorobenzenesulfonyl chloride

Cat. No.: B1293561

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An In-depth Technical Guide to **3,4-Dichlorobenzenesulfonyl Chloride**

## Section 1: Introduction and Core Characteristics

**3,4-Dichlorobenzenesulfonyl chloride** is a highly reactive organosulfur compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with two chlorine atoms and a sulfonyl chloride functional group, its utility stems from the electrophilic nature of the sulfur atom, making it an excellent agent for introducing the 3,4-dichlorobenzenesulfonyl moiety into a target molecule.

This guide provides an in-depth analysis of its physical and chemical properties, spectral characteristics, reactivity, and established protocols for its synthesis and application. The insights herein are tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent for designing synthetic pathways and ensuring procedural safety and reproducibility. Its application is particularly noted in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities that are of high interest to the pharmaceutical industry.<sup>[1]</sup>

## Section 2: Physicochemical and Identification Data

Accurate identification and understanding of physical properties are fundamental to the successful application and safe handling of any chemical reagent. **3,4-**

**Dichlorobenzenesulfonyl chloride** is a low-melting solid, often appearing as a white to

yellowish crystalline powder or a liquid depending on the ambient temperature.[2] All pertinent identification and physical data are summarized below.

Property	Value	Source(s)
IUPAC Name	3,4-Dichlorobenzenesulfonyl chloride	[3]
Synonyms	3,4-Dichlorophenylsulfonyl chloride	[3][4]
CAS Number	98-31-7	[3]
EC Number	202-656-5	[5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> O <sub>2</sub> S	[3]
Molecular Weight	245.51 g/mol	[5]
Melting Point	22-22.4 °C	[2][6]
Boiling Point	253 °C (lit.) at 760 mmHg158-160 °C at 15 mmHg	[2][6]
Density	1.572 g/mL at 25 °C (lit.)	[2][5]
Refractive Index (n <sup>20</sup> /D)	1.589 (lit.)	[2][5]
Flash Point	57 °C (134.6 °F) - closed cup	[5]
Solubility	Reacts with water and alcohol. Soluble in chlorinated solvents (e.g., Dichloromethane), Ether, and Benzene.	[7][8]
InChI Key	NYIBPWGZGSXURD-UHFFFAOYSA-N	[3][5]
SMILES	<chem>Clc1ccc(cc1Cl)S(Cl)(=O)=O</chem>	[5]

## Section 3: Spectral Analysis and Structural Elucidation

Structural confirmation is paramount for ensuring reagent identity and purity. The following section details the key spectral features of **3,4-Dichlorobenzenesulfonyl chloride**.

## Mass Spectrometry (Electron Ionization)

The EI mass spectrum provides critical information regarding the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.

- **Molecular Ion ( $M^+$ ):** The molecular ion peak corresponding to the formula  $C_6H_3Cl_2O_2S$  is expected. Due to the isotopic abundance of Chlorine ( $^{35}Cl$  and  $^{37}Cl$ ), a characteristic isotopic cluster will be observed around  $m/z$  244, 246, and 248.
- **Key Fragments:**
  - $[M-Cl]^+$ : Loss of the chlorine atom from the sulfonyl group ( $m/z \sim 209$ ). This is often a prominent peak.
  - $[Cl_2C_6H_3SO_2]^+$ : The 3,4-dichlorobenzenesulfonyl cation.
  - $[Cl_2C_6H_3]^+$ : Loss of  $SO_2Cl$ , resulting in the dichlorophenyl cation ( $m/z \sim 145$ ).
  - $SO_2^+$  ( $m/z$  64) and  $Cl^+$  ( $m/z$  35/37) are also expected fragments.

(Data interpreted from NIST WebBook).[\[9\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

- **S=O Asymmetric & Symmetric Stretching:** Strong characteristic peaks are observed at approximately  $1380\text{ cm}^{-1}$  and  $1180\text{ cm}^{-1}$ , respectively. These are definitive for the sulfonyl group.
- **Aromatic C=C Stretching:** Peaks in the  $1570\text{-}1400\text{ cm}^{-1}$  region confirm the presence of the benzene ring.
- **Aromatic C-H Stretching:** A weak band above  $3000\text{ cm}^{-1}$ .

- C-Cl Stretching: Strong absorptions in the 800-600  $\text{cm}^{-1}$  region.
- S-Cl Stretching: A characteristic band typically appears in the 600-500  $\text{cm}^{-1}$  range.

(Data interpreted from NIST WebBook).[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental spectra are not readily available in public databases, the following represents a predicted analysis based on established principles of NMR spectroscopy and data from analogous structures.

$^1\text{H}$  NMR (Predicted,  $\text{CDCl}_3$ , 400 MHz): The aromatic region will display signals for three protons on a 1,2,4-trisubstituted benzene ring.

- H-2 (proton ortho to  $-\text{SO}_2\text{Cl}$ ): Expected to be the most downfield signal due to the strong electron-withdrawing effect of the sulfonyl chloride group. It will appear as a doublet. Predicted  $\delta \approx 8.0\text{-}8.2$  ppm (d,  $J \approx 2.0$  Hz).
- H-5 (proton between the two Cl atoms): Expected to be downfield due to the additive deshielding from two adjacent chlorine atoms. It will appear as a doublet of doublets. Predicted  $\delta \approx 7.8\text{-}8.0$  ppm (dd,  $J \approx 8.5, 2.0$  Hz).
- H-6 (proton ortho to  $-\text{Cl}$ ): Expected to be the most upfield of the three aromatic protons. It will appear as a doublet. Predicted  $\delta \approx 7.6\text{-}7.7$  ppm (d,  $J \approx 8.5$  Hz).

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 100 MHz): Six distinct signals are expected in the aromatic region ( $\delta$  125-145 ppm).

- C-1 (C- $\text{SO}_2\text{Cl}$ ): Quaternary carbon, deshielded. Predicted  $\delta \approx 142\text{-}144$  ppm.
- C-4 (C-Cl): Quaternary carbon, deshielded. Predicted  $\delta \approx 138\text{-}140$  ppm.
- C-3 (C-Cl): Quaternary carbon, deshielded. Predicted  $\delta \approx 134\text{-}136$  ppm.
- C-5 (CH): Predicted  $\delta \approx 132\text{-}134$  ppm.
- C-6 (CH): Predicted  $\delta \approx 130\text{-}131$  ppm.

- C-2 (CH): Predicted  $\delta \approx 128\text{-}129$  ppm.

## Section 4: Chemical Reactivity and Mechanistic Principles

The synthetic utility of **3,4-Dichlorobenzenesulfonyl chloride** is dominated by the reactivity of the sulfonyl chloride group. It acts as a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

The most common transformation is the reaction with primary or secondary amines to form N-substituted sulfonamides.<sup>[1]</sup> This reaction is foundational in medicinal chemistry. The reaction proceeds via a nucleophilic attack by the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.

Causality in Experimental Design: The liberated HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) or an excess of the reactant amine is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.<sup>[1]</sup>

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

## Section 5: Key Applications in Synthesis

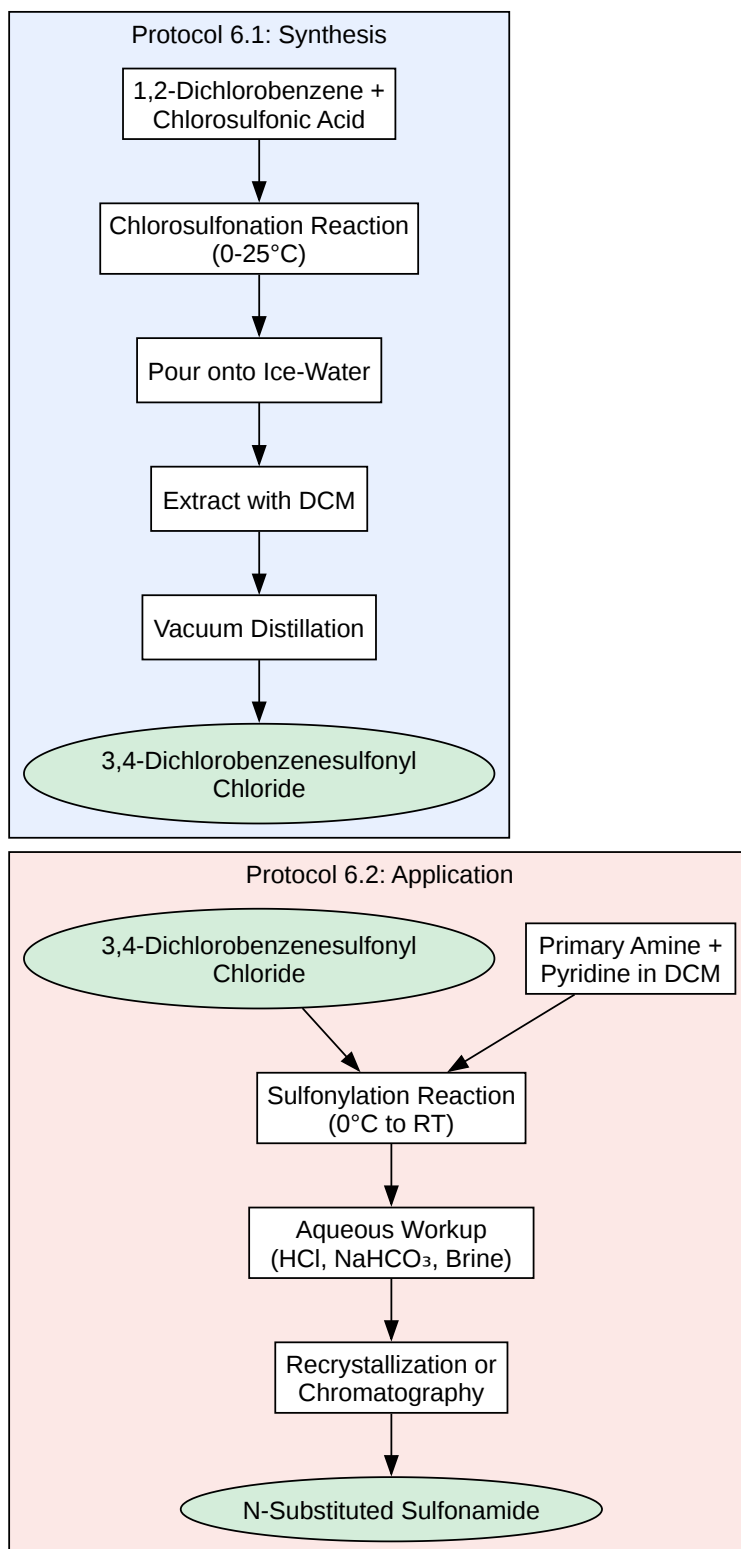
**3,4-Dichlorobenzenesulfonyl chloride** is primarily used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

- **Pharmaceutical Intermediates:** It is a key precursor for creating various sulfonamide derivatives which are explored as potential antibacterial, anticancer, and anti-inflammatory agents.<sup>[1]</sup>
- **Organic Synthesis:** The 3,4-dichlorobenzenesulfonyl group can be used as a protecting group for amines. More importantly, it modifies the electronic and lipophilic properties of a molecule, which is a critical strategy in drug design to enhance binding affinity, cell permeability, or metabolic stability.

## Section 6: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of **3,4-Dichlorobenzenesulfonyl chloride**. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

## Workflow for Synthesis and Application

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Caption: Logical flow for the synthesis and subsequent use of the title compound.

## Protocol 6.1: Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride

This protocol is based on the established chlorosulfonation of aromatic compounds.<sup>[11]</sup>

- **Apparatus Setup:** Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl gas.
- **Reagent Charging:** In the fume hood, charge the flask with chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.
- **Reactant Addition:** Slowly add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours. **Causality:** A slow addition rate is critical to control the highly exothermic reaction and prevent the formation of sulfone byproducts. Maintain the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
- **Work-up (Quenching):** Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. Extreme caution is required as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl gas. The product will separate as an oily or solid layer.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with cold water, saturated aqueous NaHCO<sub>3</sub> solution (carefully, to neutralize residual acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield the final product.



## Protocol 6.2: Representative Sulfonylation of a Primary Amine

This protocol describes a general method for synthesizing a sulfonamide.<sup>[1]</sup>

- **Reagent Preparation:** In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Sulfonyl Chloride:** Dissolve **3,4-Dichlorobenzenesulfonyl chloride** (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20 minutes.
- **Reaction:** Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO<sub>3</sub>, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- **Purification:** The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

## Section 7: Safety, Handling, and Storage

**3,4-Dichlorobenzenesulfonyl chloride** is a hazardous chemical that requires strict safety protocols.

- **Hazards:**

- Flammable Liquid and Vapour (H226): Keep away from heat, sparks, open flames, and hot surfaces.[\[5\]](#)
- Corrosive (H314): Causes severe skin burns and eye damage.[\[5\]](#) Contact with moisture can release HCl gas.
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
  - Eye/Face Protection: Use tightly fitting safety goggles and a face shield.
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Handling:
  - Use only in a well-ventilated chemical fume hood.[\[3\]](#)
  - Avoid breathing mist, vapors, or spray.
  - Do not allow contact with water or moisture. Handle under an inert atmosphere (e.g., nitrogen) if possible.
  - Ground/bond container and receiving equipment to prevent static discharge.
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.
  - Store locked up.[\[1\]](#)
  - Keep away from incompatible materials such as strong bases, strong oxidizing agents, water, and alcohols.

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